N-(2-bromophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
Overview
Description
N-(2-bromophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylphenoxy group, and a pyrazole carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the reaction of 2-bromophenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with 2,4-dimethylphenoxyacetic acid under specific conditions to introduce the phenoxy group. The final step involves the formation of the carboxamide group through a reaction with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenols or quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group can yield phenols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-bromophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
- N-(2-fluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
- N-(2-iodophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
Uniqueness
N-(2-bromophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding. This property can enhance its binding affinity to certain targets compared to its chloro, fluoro, or iodo analogs. Additionally, the combination of the bromophenyl and dimethylphenoxy groups provides a distinct steric and electronic environment, influencing its reactivity and biological activity.
Properties
IUPAC Name |
N-(2-bromophenyl)-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-13-7-8-18(14(2)11-13)25-12-23-10-9-17(22-23)19(24)21-16-6-4-3-5-15(16)20/h3-11H,12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTNXCIZPQTGIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC=CC=C3Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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